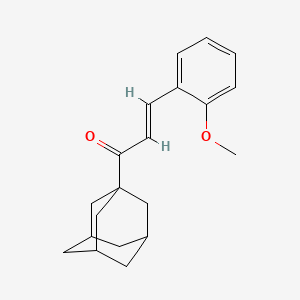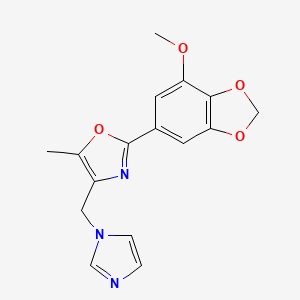
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one, also known as STS-135, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as designer drugs, which are designed to mimic the effects of cannabis. However, unlike cannabis, STS-135 is not a natural compound and is synthesized in a laboratory.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is similar to that of other synthetic cannabinoids. It acts on the endocannabinoid system, which is a complex network of receptors and enzymes that play a crucial role in regulating various physiological processes. This compound binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. This binding leads to the activation of various signaling pathways, which ultimately result in the biological effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. Additionally, this compound has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. This makes it an ideal compound for studying the effects of cannabinoids on various physiological processes. However, one of the limitations is that it is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the synthesis method of this compound is highly complex and requires specialized knowledge and equipment, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one. One potential direction is to study its potential use in the treatment of cancer. This compound has been shown to have anti-tumor properties, which make it a potential candidate for the treatment of various types of cancer. Another potential direction is to study its potential use in the treatment of epilepsy. This compound has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential use in the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, and has been studied for its potential use in the treatment of various diseases. However, further research is needed to fully understand the long-term effects of this compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is synthesized using a multi-step process that involves several chemical reactions. The synthesis method involves the use of various reagents and catalysts, including lithium aluminum hydride, sodium borohydride, and palladium on carbon. The final product is obtained through purification and crystallization. The synthesis method of this compound is highly complex and requires specialized knowledge and equipment.
Applications De Recherche Scientifique
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, epilepsy, and multiple sclerosis.
Propriétés
IUPAC Name |
(E)-1-(1-adamantyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-22-18-5-3-2-4-17(18)6-7-19(21)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-7,14-16H,8-13H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUNATHRCLHKNV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5497035.png)

![3-{[4-(2-methoxyphenoxy)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5497038.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5497054.png)
![10-bromo-6-[2-(2-furyl)vinyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5497060.png)

![(3aR*,6aS*)-2-allyl-5-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5497083.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5497089.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5497093.png)
![1-[4-(1H-benzimidazol-2-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5497100.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5497103.png)
![4-(4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5497108.png)
![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5497116.png)
![[1-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5497124.png)